5-hydroxyundecanoic Acid

Environmental analysis Mass spectrometry GC-MS

Sourcing a reliable positional isomer standard for environmental mass spectrometry is a challenge. 5-Hydroxyundecanoic acid (CAS 25235-82-9) solves this with its distinct diagnostic ion (m/z 131), enabling unambiguous identification in complex matrices like marine aerosols where other hydroxy acid isomers interfere. • Specificity: Unique MS fragmentation pattern for accurate quantification in geochemical and atmospheric tracer studies. • Differentiation: C5 hydroxyl positioning offers distinct LogP (2.97) and solubility (0.86 g/L) versus the C10 isomer, critical for biphasic assay design. • Supply Chain: Catalog-grade standard, not a bulk industrial intermediate, ensuring consistent quality for reproducible analytical workflows.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
Cat. No. B8223278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxyundecanoic Acid
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC(=O)O)O
InChIInChI=1S/C11H22O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14)
InChIKeyKTPMCFLPGSCUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyundecanoic Acid: Procurement & Research Profile


5-Hydroxyundecanoic acid (CAS 25235-82-9, molecular formula C₁₁H₂₂O₃) is a medium-chain hydroxy fatty acid characterized by a secondary hydroxyl group at the C5 position of its 11-carbon aliphatic chain [1]. This structural feature places it within a class of compounds valued for their enhanced viscosity and reactivity compared to non-hydroxylated fatty acids, enabling their use in diverse applications from specialty polymers and resins to bioactive agents [2]. Its isomeric counterpart, 10-hydroxyundecanoic acid, and its cyclized derivative, δ-undecalactone (5-hydroxyundecanoic acid δ-lactone, CAS 710-04-3), represent its most direct comparators and potential substitutes, necessitating a precise, evidence-based understanding of its unique performance metrics to guide informed scientific selection and procurement [3].

Polymer & Resin Synthesis Secondary C5 hydroxyl enables specialty polyester and polyamide monomer use
Environmental Tracer Analysis Unique GC-MS fragmentation pattern supports isomer-specific detection in complex matrices
Enzyme Substrate Studies Defined lactonase hydrolysis product for biocatalytic pathway research

5-Hydroxyundecanoic Acid Substitution Limitations


Generic substitution among hydroxyundecanoic acid isomers and their lactone derivatives is not feasible due to quantifiable differences in physicochemical properties and functional potential driven by the precise location of the hydroxyl group. The position of the -OH moiety (C5 vs. C10) dictates a compound's physical state and, more critically, its utility in specific analytical and synthetic pathways. For instance, the C5 isomer generates a unique mass spectral fragmentation pattern essential for its specific detection in complex environmental matrices, a role a C10 isomer cannot fulfill [1]. Furthermore, the open-chain acid (5-hydroxyundecanoic acid) and its cyclic lactone (δ-undecalactone) are distinct chemical entities with vastly different properties (e.g., LogP, solubility) and thus are not interchangeable; the choice between them governs reactivity in polymerization, enzyme-catalyzed reactions, and biological activity [2].

10-Hydroxy isomer Lacks the diagnostic mass spectral signature; cannot serve as a selective analytical tracer for C5-oxidized species.
δ-Undecalactone Cyclic lactone form requires hydrolysis before acting as a hydroxy acid monomer, altering reaction pathways and yield.
Other positional isomers Hydroxyl position (C3, C10) shifts lipophilicity and solubility, potentially changing partitioning and formulation behavior.

5-Hydroxyundecanoic Acid vs. Analogs: Evidence


Mass Spectral Specificity vs. 10-Hydroxyundecanoic Acid

In GC-MS analysis of aerosol samples, 5-hydroxyundecanoic acid generates a unique α-cleavage ion at m/z 131 as its methyl ester derivative, which is not produced by the isomeric 10-hydroxyundecanoic acid [1]. This difference is due to the position of the hydroxyl group on the carbon chain. This allows for the unambiguous identification and quantification of the 5-hydroxy isomer in complex environmental mixtures where the 10-hydroxy isomer is also a major component [1].

Diagnostic Ion
Head-to-head
5-OH: m/z 131 (α-cleavage)
10-OH: no equivalent ion
Enables unambiguous isomer identification in complex environmental mixtures.
GC-MS of methyl ester derivatives; aerosol matrix context
Environmental analysis Mass spectrometry GC-MS Aerosol chemistry

Lipophilicity (logP) vs. 3-Hydroxyundecanoic Acid

The predicted octanol-water partition coefficient (logP) for 5-hydroxyundecanoic acid is 2.97 [1], which is lower than the predicted logP of 3.17 for its positional isomer, 3-hydroxyundecanoic acid [2]. This indicates that the position of the hydroxyl group, even on a mid-chain carbon, can modulate the molecule's overall lipophilicity compared to an isomer with the hydroxyl group closer to the carboxylic acid head.

Predicted logP
Cross-study comparable
5-OH: 2.97
3-OH: 3.17
Δ = 0.20
Hydroxyl position modulates lipophilicity, relevant for partitioning study design.
In silico prediction (ALOGPS 2.1)
Physicochemical property prediction Lipophilicity ADME

Open-Chain Acid Reactivity for Polymerization

5-Hydroxyundecanoic acid, as the open-chain hydroxy acid, serves as a direct substrate for enzymatic hydrolysis and as a monomer for polymerization [1]. In contrast, its cyclic lactone form, δ-undecalactone, is a distinctly different chemical entity that requires an initial hydrolysis step (δ-undecalactone + H₂O → 5-hydroxyundecanoic acid) to be utilized in reactions requiring the free acid [1]. The two forms are not functionally interchangeable without this chemical conversion.

Reactivity Pathway
Head-to-head
Open acid: direct monomer
Lactone: requires hydrolysis step
Open-chain form essential for direct polymerization or metabolic intermediate use.
Enzyme-catalyzed reactions (lactonases)
Polymer chemistry Biocatalysis Enzyme engineering

Water Solubility vs. 10-Hydroxyundecanoic Acid

Predicted water solubility data indicates a notable difference between the two major isomeric hydroxy fatty acids found in environmental aerosols [1]. 5-hydroxyundecanoic acid has a predicted water solubility of 0.86 g/L [2], while 10-hydroxyundecanoic acid has a higher predicted solubility of 2.37 g/L [3].

Water Solubility
Cross-study comparable
5-OH: 0.86 g/L
10-OH: 2.37 g/L
~2.8× difference
Isomer choice significantly impacts aqueous-phase experimental design.
In silico prediction (ALOGPS 2.1)
Solubility Physicochemical property prediction

5-Hydroxyundecanoic Acid Research & Industrial Uses


Analytical Standard & Environmental Marker

Given its unique diagnostic ion (m/z 131) in GC-MS, 5-hydroxyundecanoic acid is an essential analytical standard for environmental scientists and geochemists. Its procurement is critical for the unambiguous identification and quantification of this specific positional isomer in complex samples like marine aerosols, where it co-occurs with 10-hydroxyundecanoic acid [1]. This specificity is invaluable for tracing sources and understanding the oxidative chemistry of unsaturated fatty acids in the atmosphere.

Monomer for Functional Polyesters & Polyamides

The open-chain hydroxy acid structure of 5-hydroxyundecanoic acid, featuring both a carboxyl and a secondary hydroxyl group, makes it a suitable monomer for synthesizing specialized polyesters and polyamides [1]. The C5 hydroxyl position may introduce different steric and hydrophobic effects into the polymer backbone compared to isomers like 10-hydroxyundecanoic acid, offering a pathway to fine-tune material properties such as flexibility, crystallinity, and degradation rate. Its lower predicted logP (2.97) relative to 3-hydroxyundecanoic acid (3.17) [2] may also influence polymer-water interactions.

Defined Substrate for Enzymology & Metabolic Engineering

5-hydroxyundecanoic acid is the specific product of the enzymatic hydrolysis of δ-undecalactone, a reaction catalyzed by lactonases [1]. This defined relationship makes it a valuable substrate for studying lactone-hydrolyzing enzymes or for use in engineered biocatalytic pathways. Its lower water solubility (0.86 g/L) compared to 10-hydroxyundecanoic acid (2.37 g/L) [3] is a key parameter for designing biphasic reaction systems or optimizing enzyme kinetics.

Application
Selection Property
Validation Focus
Environmental tracer analysis
Unique GC-MS fragmentation pattern
Isomer-specific ion confirmation and retention time matching
Specialty polyester/polyamide monomer
Open-chain bifunctional structure (C5 -OH)
Polymerization efficiency and backbone property modulation
Enzymology & metabolic engineering
Defined lactonase hydrolysis product
Enzyme kinetics and biphasic system compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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